molecular formula C25H20N2O4S2 B2594647 N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-55-2

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2594647
CAS No.: 941883-55-2
M. Wt: 476.57
InChI Key: OBLXEJPRBACTQJ-UHFFFAOYSA-N
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Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound featuring a central 2,4,5-trisubstituted thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The thiazole nucleus is a common feature in numerous FDA-approved drugs and experimental molecules, demonstrating significant potential in areas such as anticancer, antimicrobial, and anti-inflammatory research . The specific substitution pattern on this molecule—incorporating benzoyl and phenyl groups at the 4 and 5 positions of the thiazole, and a 4-(methylsulfonyl)phenyl acetamide moiety at the 2-position—suggests it is engineered for targeted biological activity. The methylsulfonyl group is a classic pharmacophore found in potent and selective Cyclooxygenase-2 (COX-2) inhibitors, indicating potential application in inflammation and oncology research, given the established role of COX-II in pathological conditions including cancer and inflammatory diseases . Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs, particularly for synthesizing novel derivatives or for probing structure-activity relationships (SAR) related to thiazole-based bioactive molecules. Its structure is characteristic of compounds designed to interact with enzymatic targets, making it valuable for biochemical assay development and mechanistic studies in cell-based models . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S2/c1-33(30,31)20-14-12-17(13-15-20)16-21(28)26-25-27-22(18-8-4-2-5-9-18)24(32-25)23(29)19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXEJPRBACTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with 4-(methylsulfonyl)phenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the phenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole compounds.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name / ID Core Heterocycle Key Substituents Molar Mass (g/mol) Notable Functional Groups Synthesis Method
Target Compound : N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Thiazole - 5-Benzoyl
- 4-Phenyl
- 4-(Methylsulfonyl)phenyl (acetamide side chain)
561.65 Benzoyl, methylsulfonyl Likely involves DMAP-mediated coupling
, Compound 6
(N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide)
Thiazole - Sulfamoyl
- Benzamide
- Phenyl
~550 (estimated) Sulfamoyl, benzamide Ultrasonication with DMAP in DCM

(Acetamide, N-[4-[4-(3-chlorophenyl)-2-[4-(methylsulfonyl)phenyl]-5-thiazolyl]-2-pyridinyl]-)
Thiazole - 3-Chlorophenyl
- 4-(Methylsulfonyl)phenyl
- Pyridinyl
483.99 Chlorophenyl, methylsulfonyl, pyridinyl Not specified
, Compound 54
(N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide)
Triazole - Ethoxy
- 2-Fluorophenyl
- Phenylsulfonyl
~450 (estimated) Fluorophenyl, sulfonyl Oxidation of thio to sulfonyl group
, Compound 5i
(N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide)
Benzene - Morpholinosulfonyl
- Phenylamino
~400 (estimated) Morpholinosulfonyl, aniline Standard amide coupling

Key Observations

Core Heterocycle: The target compound’s thiazole core is shared with compounds in and . Thiazoles are valued for metabolic stability and π-π stacking interactions. In contrast, triazole () and quinoline () cores exhibit distinct electronic properties and binding affinities .

The latter may improve water solubility but reduce membrane permeability .

Synthetic Approaches :

  • DMAP-mediated coupling under ultrasonication () and oxidation of thioether to sulfonyl groups () are common strategies. The target compound’s synthesis likely parallels these methods, particularly in introducing the methylsulfonyl group .

Bioactivity Inference: While direct bioassay data for the target compound are lacking, methylsulfonylphenyl groups are associated with COX-2 inhibition (e.g., Celecoxib).

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (~561 g/mol) is heavier than ’s compound (~484 g/mol) but comparable to ’s derivatives (~550 g/mol). Higher molecular weight may affect oral bioavailability .
  • LogP and Solubility : The methylsulfonyl group reduces logP (increasing hydrophilicity) compared to phenylsulfonyl () or benzamide () groups. This could enhance aqueous solubility but limit blood-brain barrier penetration .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This compound belongs to a class of thiazole derivatives that have shown promise in various pharmacological applications, including antitumor and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and structural activity relationships.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H20N2O3S\text{C}_{22}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring, which is crucial for its biological activity. The presence of the benzoyl and methylsulfonyl groups enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer properties.

Anticancer Activity

  • Cell Line Studies : Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The MTT assay has been commonly employed to evaluate cell viability post-treatment, showing promising results for thiazole derivatives in inducing apoptosis in these cells .
  • Mechanism of Action : The anticancer efficacy is attributed to the ability of these compounds to induce apoptosis through various pathways, including caspase activation and modulation of Bcl-2 family proteins. The structural features such as the thiazole moiety are essential for this activity, as they facilitate interactions with cellular targets involved in apoptotic signaling .
  • Structure-Activity Relationship (SAR) : Studies indicate that the presence of electron-donating groups on the phenyl rings enhances the anticancer activity. For instance, compounds with methyl or methoxy substitutions at specific positions on the phenyl ring showed increased potency against tumor cells .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in cancer treatment:

  • Case Study 1 : A study conducted on a series of thiazole derivatives demonstrated that those with a benzoyl group exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. This suggests a potential for these compounds in developing new cancer therapies .
  • Case Study 2 : Another investigation focused on thiazole compounds revealed their ability to inhibit tumor growth in vivo models, further supporting their application as anticancer agents. The study emphasized the importance of optimizing chemical structures to enhance bioavailability and efficacy .

Data Table: Anticancer Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5491.61Apoptosis via caspase activation
Compound BC61.98Bcl-2 modulation
N-(5-benzoyl...)A549TBDTBD

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide?

  • Methodology: The compound is typically synthesized via sulfonylation reactions. A primary route involves reacting a thiazolylamine intermediate (e.g., 4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-amine) with a sulfonyl chloride derivative in dry pyridine, followed by acidification and purification via flash chromatography . Alternative methods include ultrasonication-assisted coupling of heteroaryl amines with chloroacetates in the presence of DMAP, which accelerates reaction kinetics and improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology: Structural confirmation relies on:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carbonyl, sulfonyl stretches).
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation.
  • Elemental analysis to confirm stoichiometry .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology: Initial screening often involves:

  • Kinase inhibition assays (e.g., SphK1 inhibition) using fluorescence-based protocols.
  • Antibacterial studies via broth microdilution to determine MIC values against Gram-positive/negative strains .
  • Antioxidant assays (e.g., DPPH radical scavenging) to assess reactive oxygen species neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonylation steps?

  • Methodology: Ultrasonication (20–40 kHz) enhances mixing and reduces reaction times by 30–50% compared to conventional stirring. Solvent optimization (e.g., DCM with DMAP as a catalyst) improves electrophilic substitution efficiency. Post-reaction purification via gradient flash chromatography (hexane/EtOAc) resolves by-products like unreacted sulfonyl chlorides .

Q. What insights do crystallographic studies provide about its molecular interactions?

  • Methodology: Single-crystal X-ray diffraction reveals:

  • Torsional angles (e.g., nitro group twist relative to the benzene ring: -16.7° to 160.9°) influencing steric hindrance.
  • Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing, critical for solubility and bioavailability predictions .

Q. How do computational methods aid in understanding its structure-activity relationships (SAR)?

  • Methodology:

  • DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces for binding affinity.
  • Molecular docking (AutoDock Vina) identifies key interactions with target proteins (e.g., SphK1’s ATP-binding pocket).
  • MD simulations (GROMACS) assess conformational stability in aqueous environments .

Q. How can contradictions in spectral data during characterization be resolved?

  • Methodology: Cross-validation using complementary techniques:

  • 2D NMR (COSY, HSQC) resolves overlapping signals in crowded spectra.
  • XRD vs. computational models reconcile discrepancies in bond lengths/angles (e.g., deviations ≤ 0.05 Å).
  • TGA-DSC confirms thermal stability, ruling out hydrate/solvate formation that may skew elemental analysis .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

  • Methodology:

  • Bioisosteric replacement : Substituting the benzoyl group with pyridinyl or isoxazolyl moieties improves solubility and kinase selectivity.
  • Positional isomerism : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position enhances antibacterial potency .
  • Prodrug strategies : Esterification of the acetamide group improves membrane permeability, as validated via Caco-2 cell assays .

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